(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate
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Overview
Description
(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxo-1-piperazin-1-ylpropan-2-yl) formate can be achieved through a multi-step procedure. One common method involves the reaction of piperazine with propan-2-one (acetone) to form the intermediate (1-piperazin-1-ylpropan-2-one). This intermediate is then reacted with formic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound.
Scientific Research Applications
(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Oxo-1-piperazin-1-ylpropan-2-yl) formate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, piperazine derivatives are known to act as dopamine and serotonin antagonists, which can influence neurotransmitter signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-[(Piperazin-1-yl)-3-oxo-propyl]-imidazolidine-2,4-dione: This compound is similar in structure and has been studied for its potential as an ADAMTS inhibitor for the treatment of osteoarthritis.
1-(4-(Piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound has been evaluated for its serotonin reuptake inhibitory activity and potential as an antidepressant.
Uniqueness
(1-Oxo-1-piperazin-1-ylpropan-2-yl) formate is unique due to its specific chemical structure, which imparts distinct biological and chemical properties
Conclusion
This compound is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure and reactivity make it a valuable building block for the synthesis of more complex molecules. Ongoing research continues to explore its potential in various fields, including chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C8H14N2O3 |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
(1-oxo-1-piperazin-1-ylpropan-2-yl) formate |
InChI |
InChI=1S/C8H14N2O3/c1-7(13-6-11)8(12)10-4-2-9-3-5-10/h6-7,9H,2-5H2,1H3 |
InChI Key |
XGKNIOYVXOOBAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N1CCNCC1)OC=O |
Origin of Product |
United States |
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